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molecular formula C5H4BrClOS B8578872 (5-Bromo-2-chlorothiophen-3-yl)methanol

(5-Bromo-2-chlorothiophen-3-yl)methanol

Cat. No. B8578872
M. Wt: 227.51 g/mol
InChI Key: OOZXBXPHWJXMQQ-UHFFFAOYSA-N
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Patent
US09006187B2

Procedure details

To a solution of acid 1 (3.0 g, 12.4 mmol) in THF (50 mL) were added borane dimethylsulfide complex (10M in THF, 3.2 mL, 31.1 mmol) at 0° C. The mixture was stirred at 0° C. for 15 min, at room temperature for 45 min, and at 65° C. for 2 hours. The reaction mixture was cooled to 0° C. To the mixture were added MeOH (30 mL), H2O (250 mL) dropwise at 0° C. The mixture was extracted with EtOAc (100 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo to obtain the title compound 31 (2.8 g, 99%). The crude alcohol 31 was carried on to the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([Cl:7])=[C:4]([C:8](O)=[O:9])[CH:3]=1.CSC.B.CO.O>C1COCC1>[Br:1][C:2]1[S:6][C:5]([Cl:7])=[C:4]([CH2:8][OH:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(S1)Cl)C(=O)O
Name
Quantity
3.2 mL
Type
reactant
Smiles
CSC.B
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min, at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 65° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC(=C(S1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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